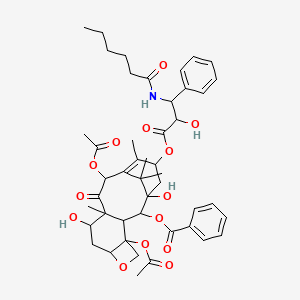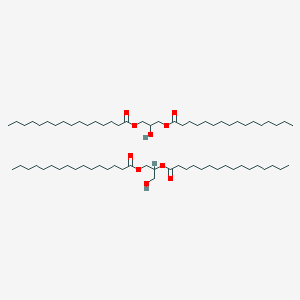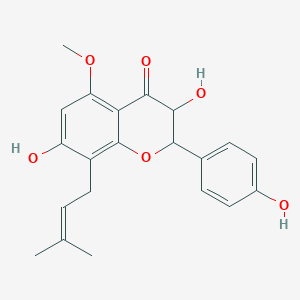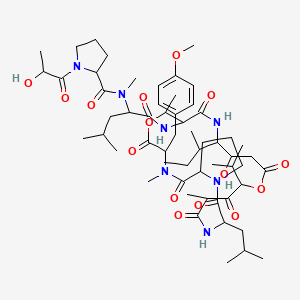
Isorhamnetin 3-sophoroside-7-rhamnoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isorhamnetin 3-sophoroside-7-rhamnoside is a natural flavonol glycoside. It is primarily isolated from sea buckthorn (Hippophaë rhamnoides) and is known for its various biological activities, including its ability to inhibit the growth of harmful microalgae . This compound is closely related to the convergence of different fruit pups, which is less affected by some known convergent compounds .
準備方法
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-sophoroside-7-rhamnoside can be synthesized using a highly efficient three-enzyme cascade system. This system involves rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase . The rhamnosyltransferase gene from Arabidopsis thaliana is cloned, expressed, and characterized in Escherichia coli. The optimal activity for this enzyme is at pH 7.0 and 45°C. The enzyme is stable over a pH range of 6.5 to 8.5 and has a half-life of 1.5 hours at 45°C .
Industrial Production Methods
The highest titer of isorhamnetin 3-sophoroside 7-rhamnoside production reached 231 mg/L with a corresponding molar conversion of 100% using the three-enzyme cascade system . This method can be widely used for the rhamnosylation of flavonoids, making it a viable option for industrial production.
化学反応の分析
Types of Reactions
Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of isorhamnetin 3-sophoroside 7-rhamnoside, which exhibit enhanced biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds.
科学的研究の応用
Isorhamnetin 3-sophoroside-7-rhamnoside has a wide range of scientific research applications:
作用機序
Isorhamnetin 3-sophoroside-7-rhamnoside exerts its effects through multiple molecular targets and pathways. It improves the solubility and stability of isorhamnetin, enhancing its biological activities . The compound interacts with various cellular signaling pathways to exert its anti-inflammatory, antioxidant, and antinociceptive effects .
類似化合物との比較
Similar Compounds
Isorhamnetin 3-O-galactoside: Known for its antithrombotic and profibrinolytic activities.
Isorhamnetin 3-O-robinobioside: Enhances antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562.
Uniqueness
Isorhamnetin 3-sophoroside-7-rhamnoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Its ability to inhibit the growth of harmful microalgae and its close relation to the convergence of different fruit pups make it stand out among similar compounds .
特性
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQKXKNZQQBTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate](/img/structure/B8236175.png)

![[18,19,21-Triacetyloxy-20-(acetyloxymethyl)-24-(furan-2-carbonyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-22-yl] pyridine-3-carboxylate](/img/structure/B8236185.png)
![[(2R,3S,4S,5R,6S)-6-{2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy}-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate](/img/structure/B8236190.png)
![3beta-[(4-O-beta-D-Glucopyranosyl-6-deoxy-L-galactopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B8236191.png)
![(16E)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B8236212.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8236218.png)
![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B8236231.png)
![1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol](/img/structure/B8236236.png)

![3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236250.png)
